Product packaging for (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-3-methyloct-1-enyl]cyclopentyl]hept-5-enoate;[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]azanium(Cat. No.:CAS No. 58551-69-2)

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-3-methyloct-1-enyl]cyclopentyl]hept-5-enoate;[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]azanium

Cat. No.: B1668429
CAS No.: 58551-69-2
M. Wt: 489.6 g/mol
InChI Key: UMMADZJLZAPZAW-XOWPVRJPSA-N
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Description

Contextualizing Carboprost (B24374) Tromethamine as a Prostaglandin (B15479496) Analog

Carboprost tromethamine is recognized as a synthetic analogue of Prostaglandin F2α (PGF2α). patsnap.commedchemexpress.com Prostaglandins (B1171923) are a group of physiologically active lipid compounds that have diverse hormone-like effects in animals. PGF2α, in particular, is involved in a variety of reproductive functions. Carboprost tromethamine mimics the action of endogenous PGF2α by binding to and activating the prostaglandin F receptor. nih.govdrugbank.com This interaction initiates a cascade of intracellular events, leading to specific physiological responses. The compound is technically the tromethamine salt of the (15S)-15 methyl analogue of PGF2α. nih.govrxlist.com

Carboprost is a synthetic derivative of the naturally occurring prostaglandin PGF2α. patsnap.comwikipedia.org The core structure of carboprost is nearly identical to that of PGF2α, retaining the characteristic cyclopentane (B165970) ring and two side chains. This structural conservation is crucial for its ability to recognize and bind to prostaglandin receptors, thereby eliciting a biological response similar to that of the natural compound. nih.gov

A key structural feature that distinguishes carboprost from its parent compound, PGF2α, is the methylation at the C-15 position. wikipedia.org This modification involves the addition of a methyl group to the hydroxyl group at carbon 15, forming a tertiary carbinol. wikipedia.org The primary significance of this 15-methyl modification is the enhancement of the compound's metabolic stability. medchemexpress.com A major metabolic pathway for deactivating natural prostaglandins is the enzymatic oxidation of the C-15 hydroxyl group to a ketone. wikipedia.org The presence of the methyl group at this position sterically hinders this enzymatic oxidation, thereby prolonging the compound's biological activity. wikipedia.org This strategic modification is a prime example of analog design aimed at improving the pharmacokinetic profile of a lead compound. The specific stereoisomer, (15S)-15-methyl-PGF2α, is the active component. google.com

Historical Perspective on the Discovery and Initial Synthesis Approaches

The development of carboprost was a significant milestone in prostaglandin research, largely driven by the pharmaceutical company Upjohn. google.comgoogle.com The initial research focused on creating a more stable and potent analog of the naturally occurring PGF2α.

The first economically viable and scalable synthesis of carboprost tromethamine was described by chemists at Upjohn. google.comgoogle.com An early and significant contribution to the synthesis of carboprost is detailed in a U.S. patent granted to G. L. Bundy of Upjohn in 1973. wikipedia.orghandwiki.org A key step in these early syntheses involved the introduction of the 15-methyl group. This was often achieved by reacting the Corey lactone, a common intermediate in prostaglandin synthesis, with a methyl Grignard reagent (such as methylmagnesium bromide) or trimethylaluminium. wikipedia.orggoogle.com This reaction typically produced a mixture of the 15-R and 15-S epimers, which are stereoisomers at the C-15 position. google.com The desired 15-S epimer then had to be separated from the 15-R epimer. wikipedia.orggoogle.com The synthesis often started from PGF2α, which was oxidized at the 15-position, followed by silylation and a Grignard reaction. google.com The resulting epimeric mixture was then esterified, commonly with diazomethane, to facilitate separation via chromatography. google.comgoogle.com

Over the years, the synthesis of carboprost has evolved to improve both the purity of the final product and the scalability of the process for industrial production. google.com A significant challenge in the early synthetic routes was the separation of the 15-R and 15-S epimers, which were often formed in a roughly 1:1 ratio. google.com Later developments focused on achieving a more stereoselective synthesis to increase the yield of the desired 15-S isomer. One approach involved the use of chiral auxiliaries during the alkylation step to influence the stereochemical outcome of the reaction. google.comgoogle.com

Table of Chemical Properties

Property Value
Molecular Formula C25H47O8N
Molecular Weight 489.64 g/mol
Appearance White to slightly off-white crystalline powder
Melting Point 95-105 °C
Solubility Readily dissolves in water at room temperature (>75 mg/mL)

Data sourced from DailyMed nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H47NO8 B1668429 (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-3-methyloct-1-enyl]cyclopentyl]hept-5-enoate;[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]azanium CAS No. 58551-69-2

Properties

Key on ui mechanism of action

Carboprost is a synthetic prostaglandin. It binds the prostaglandin E2 receptor, causing myometrial contractions, casuing the induction of labour or the expulsion of the placenta. Prostaglandins occur naturally in the body and act at several sites in the body including the womb (uterus). They act on the muscles of the womb, causing them to contract.

CAS No.

58551-69-2

Molecular Formula

C25H47NO8

Molecular Weight

489.6 g/mol

IUPAC Name

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-3-methyloct-1-enyl]cyclopentyl]hept-5-enoate;[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]azanium

InChI

InChI=1S/C21H36O5.C4H11NO3/c1-3-4-9-13-21(2,26)14-12-17-16(18(22)15-19(17)23)10-7-5-6-8-11-20(24)25;5-4(1-6,2-7)3-8/h5,7,12,14,16-19,22-23,26H,3-4,6,8-11,13,15H2,1-2H3,(H,24,25);6-8H,1-3,5H2/b7-5-,14-12+;/t16-,17-,18+,19-,21+;/m1./s1

InChI Key

UMMADZJLZAPZAW-XOWPVRJPSA-N

Isomeric SMILES

CCCCC[C@@](C)(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O.C(C(CO)(CO)N)O

Canonical SMILES

CCCCCC(C)(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O.C(C(CO)(CO)N)O

Appearance

Solid powder

melting_point

95-105 °C

Pictograms

Health Hazard

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Carboprost tromethamine dissolves readily in water at room temperature at a concentration greater than 75 mg/mL.

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

15-methylprostaglandin F2alpha-tromethamine
carboprost trometamol
carboprost tromethamine
Hemabate
Prostin M-15

Origin of Product

United States

Synthetic Pathways and Chemical Derivatization of Carboprost Tromethamine

Key Synthetic Reactions and Intermediate Compounds

The synthesis of Carboprost (B24374) Tromethamine hinges on several pivotal reactions that build the prostaglandin (B15479496) framework. The early synthesis, notably by chemists at Upjohn, established a foundational pathway that has since been refined. This pathway typically starts from a chiral iodo lactone, which is converted into a benzoyl-protected enone intermediate. This enone is a crucial substrate for the introduction of the key 15-methyl group.

A defining structural feature of Carboprost is the methyl group at the C-15 position, which prevents the metabolic oxidation that inactivates many natural prostaglandins (B1171923). The introduction of this group is a critical step that influences the stereochemistry at this center.

The construction of the 15-methyl substituent is typically achieved through the reaction of an organometallic reagent with a protected enone intermediate. google.comgoogle.com Two commonly employed reagents for this 1,4-conjugate addition are methylmagnesium bromide (a Grignard reagent) and trimethylaluminum. google.comgoogle.com

The reaction involves treating the benzoate-protected enone with either methylmagnesium bromide in solvents like ether or tetrahydrofuran at low temperatures (e.g., -78°C), or with trimethylaluminum in a solvent such as benzene (B151609) at ambient temperature. google.comgoogle.com Both of these methods effectively introduce the methyl group at the C-15 position.

A significant challenge in the methylation step is controlling the stereochemistry at the C-15 center. The reaction with both methylmagnesium bromide and trimethylaluminum on the conventional enone substrate typically results in a mixture of two epimers at the C-15 position. google.comgoogle.com These epimers, the desired 15(S) (Carboprost) and the undesired 15(R) (15-epi-Carboprost), are formed in approximately a 1:1 ratio. google.comgoogle.com

This lack of stereoselectivity necessitates a separation step later in the synthesis to isolate the desired 15(S)-epimer. The separation of these epimers can be a complex and costly part of the manufacturing process. Research has explored the use of chiral auxiliaries during the alkylation step to improve the diastereoselectivity of this reaction, aiming to increase the yield of the desired 15(S)-isomer and reduce the amount of the unwanted 15(R)-isomer.

Organometallic ReagentTypical Reaction ConditionsEpimeric Ratio (15S:15R)
Methylmagnesium Bromide-78°C in Ether or THF~ 1:1
TrimethylaluminumAmbient temperature in Benzene~ 1:1
Table 1. Comparison of Organometallic Reagents for 15-Methylation.

The Wittig reaction is a cornerstone of prostaglandin synthesis, used to install the carboxylic acid-bearing alpha-chain onto the cyclopentane (B165970) core. The reaction involves a phosphonium ylide reacting with a lactol intermediate, which is formed by the reduction of the lactone group. Optimization of the Wittig reaction is crucial for maximizing the yield and minimizing the formation of unwanted isomers.

The formation of the phosphorus ylide requires a strong base to deprotonate the phosphonium salt. In the synthesis of Carboprost, the ylide is typically prepared from 4-carboxybutyltriphenylphosphonium bromide. The choice of base is critical for the efficiency of ylide formation.

Temperature plays a critical role in controlling the formation of isomers during the Wittig reaction. Specifically, the temperature at which the lactol is added to the ylide can significantly impact the amount of the undesired 5-trans isomer of Carboprost formed.

Initial synthetic routes described the addition of the lactol to the ylide at ambient temperature. However, this has been found to result in the formation of approximately 6.0% to 8.0% of the 5-trans isomer. google.com Subsequent process optimization has shown that conducting the Wittig reaction at lower temperatures can significantly reduce the formation of this impurity. google.com By maintaining the reaction temperature between -25°C and +10°C, and more preferably between -5°C and +5°C, the level of the 5-trans isomer can be reduced to less than 3.0%. google.comgoogle.com This temperature control is a key parameter for ensuring the purity of the final product.

Reaction TemperaturePercentage of 5-trans Isomer Formed
Ambient Temperature~ 6.0% - 8.0%
-25°C to +10°C< 3.0%
-5°C to +5°C (Preferred)< 3.0%
Table 2. Effect of Temperature on the Formation of the 5-trans Isomer in the Wittig Reaction.

Esterification Techniques for Carboprost Intermediates

The carboxylic acid moiety of carboprost and its intermediates is often converted to a methyl ester to facilitate purification and subsequent reactions. Various esterification agents are employed for this purpose, each with distinct advantages and disadvantages in terms of reactivity, scalability, and safety.

Comparison of Esterification Agents (e.g., Diazomethane, Dimethyl Sulphate, Methyl Iodide)

The choice of esterifying agent is a critical consideration in the synthesis of carboprost methyl ester. While historically diazomethane was used, safety and scalability concerns have led to the adoption of alternative reagents like dimethyl sulphate and methyl iodide.

Diazomethane (CH₂N₂) is a highly reactive methylating agent that readily converts carboxylic acids to their corresponding methyl esters under mild conditions. The reaction is typically fast and clean, with the only byproduct being nitrogen gas. However, diazomethane is a toxic, explosive, and carcinogenic gas, making its large-scale use hazardous and requiring specialized handling procedures.

Dimethyl Sulphate ((CH₃)₂SO₄) and Methyl Iodide (CH₃I) have emerged as more scalable and safer alternatives to diazomethane for the esterification of carboprost epimers. These reagents are typically used in the presence of a weak base, such as potassium carbonate, in a suitable solvent like acetone. While these methods may require heating and longer reaction times compared to diazomethane, they offer significant advantages in terms of operational safety and are more amenable to industrial-scale production. The use of dimethyl sulphate or methyl iodide has been shown to increase the yield of carboprost methyl ester epimers from 55% to 75% when starting from the protected enone.

Esterification AgentAdvantagesDisadvantagesTypical Reaction Conditions
Diazomethane- High reactivity
  • Mild reaction conditions
  • Clean reaction with N₂ as the only byproduct
  • - Highly toxic
  • Explosive
  • Carcinogenic
  • Not suitable for large-scale synthesis
  • In an ethereal solution at room temperature.
    Dimethyl Sulphate- More scalable than diazomethane
  • Improved yield compared to older methods
  • Less hazardous than diazomethane
  • - Toxic and a suspected carcinogen
  • Requires basic conditions and often heating
  • In acetone with potassium carbonate at elevated temperatures.
    Methyl Iodide- More scalable than diazomethane
  • Improved yield
  • Readily available
  • - Toxic
  • Requires basic conditions and often heating
  • In acetone with potassium carbonate at 50°C. researchgate.net

    Protecting Group Strategies

    The multiple hydroxyl groups in carboprost intermediates necessitate the use of protecting groups to ensure regioselective reactions at other sites of the molecule. The choice of protecting group is crucial and depends on its stability under various reaction conditions and the ease of its removal.

    Silyl Protecting Groups (e.g., Triethylsilyl (TES))

    Silyl ethers are widely used as protecting groups for hydroxyl functions in prostaglandin synthesis due to their ease of introduction, stability to a range of reagents, and selective removal under specific conditions. The Triethylsilyl (TES) group is a particularly useful protecting group for the hydroxyl on the five-membered ring of cyclopentenone intermediates in carboprost synthesis.

    A key advantage of the TES group is its lability under the work-up conditions of the Wittig reaction, a crucial step in building the α-side chain of the prostaglandin. This concomitant deprotection simplifies the synthetic sequence by avoiding a separate deprotection step. However, the stability of silyl groups can be influenced by steric hindrance and the choice of reagents. For instance, the presence of a bulky tert-Butyldiphenylsilyl (TBDPS) group on a cyclopentane unit has been observed to sterically hinder and prevent a ring-closing metathesis reaction from occurring.

    Phenylbenzoyl Protective Group

    In some synthetic routes towards prostaglandins, a benzoate group, derived from benzoyl chloride, is used to protect hydroxyl groups. For example, in the synthesis of a key intermediate, (-)-3α,5α-dihydroxy-2β-(3-oxo-trans-1-octenyl)cyclopentane-1α-acetic acid γ-lactone 3-benzoate, the C-3 hydroxyl group is protected as a benzoate ester. This strategy allows for differential protection of the hydroxyl groups, enabling selective transformations at other positions of the molecule.

    Ring-Closing Metathesis (RCM) Approaches in Prostaglandin Synthesis

    Ring-Closing Metathesis (RCM) is a powerful catalytic reaction that forms cyclic alkenes from acyclic dienes. It has found broad application in the synthesis of various ring sizes, from 5- to 30-membered rings, and is a valuable tool in the construction of complex natural products. In the context of prostaglandin synthesis, RCM can be envisioned as a strategy for the formation of the central cyclopentane ring.

    The success of an RCM reaction can be highly dependent on the substrate, catalyst, and reaction conditions. The presence of certain functional groups and the steric environment around the reacting double bonds can significantly influence the efficiency of the cyclization. As mentioned earlier, the choice of protecting group on a cyclopentane precursor can have a dramatic effect on the outcome of an RCM reaction, with bulky groups like TBDPS potentially inhibiting the desired ring closure. While specific applications of RCM in the total synthesis of carboprost are not extensively detailed in readily available literature, the general principles of this methodology are highly relevant for the construction of the core cyclopentane structure of prostaglandins.

    Epimer Chemistry and Chiral Resolution

    A significant challenge in the synthesis of carboprost is the control of stereochemistry, particularly at the C-15 position. The introduction of the methyl group at this position often leads to the formation of a mixture of diastereomers, known as epimers. The desired (15S)-epimer (carboprost) and the undesired (15R)-epimer must be separated.

    The separation of these epimers is typically achieved after converting the carboxylic acid to its methyl ester. The resulting carboprost methyl ester epimers are then separated using chromatographic techniques. High-performance liquid chromatography (HPLC) with a chiral stationary phase is a common and effective method for this chiral resolution.

    One successful method involves the use of a normal-phase amylose stationary phase, such as Chiralpak AD-H. The separation is optimized by adjusting the mobile phase composition, which often consists of a mixture of n-hexane, ethanol, and an amine like triethylamine. Under optimized conditions, baseline separation of the (15R)- and (15S)-carboprost methyl esters can be achieved.

    It is noteworthy that the 15-epimers of 15-methyl-PGF2α methyl ester can be epimerized to an equal mixture of both (15R) and (15S) epimers by treatment with acetic acid at 40°C. This highlights the importance of controlling pH during the synthesis and purification to avoid unwanted epimerization.

    ParameterValue
    Chromatographic ModeNormal Phase LC
    Chiral Stationary PhaseChiralpak AD-H (amylose-based)
    Retention Time of (R)-carboprost15.3 min researchgate.netresearchgate.netresearchgate.net
    Retention Time of (S)-carboprost17.1 min researchgate.netresearchgate.netresearchgate.net
    Linear Range0.2–1.0% researchgate.netresearchgate.netresearchgate.net
    Limit of Detection (LOD)0.07% researchgate.netresearchgate.netresearchgate.net
    Limit of Quantification (LOQ)0.2% researchgate.netresearchgate.netresearchgate.net

    Formation of 15-R and 15-S Epimers

    The synthesis of carboprost involves the construction of a tertiary alcohol at the C15 position, which introduces a new stereocenter. A key step in established synthetic routes is the methylation of a ketone precursor, often a derivative of the Corey lactone. wikipedia.org This alkylation is typically achieved using organometallic reagents such as methylmagnesium bromide (a Grignard reagent) or trimethylaluminum. google.comgoogle.com

    This reaction, however, is generally not stereoselective. The nucleophilic attack of the methyl group can occur from either face of the planar ketone, leading to the formation of both the desired (15S) and the undesired (15R) epimers. google.com In many described syntheses, the reaction yields an almost 1:1 racemic mixture of the 15-S and 15-R epimers. google.comgoogle.com This lack of selectivity necessitates a subsequent purification step to isolate the therapeutically active 15-S isomer from its epimer, often referred to as 15-epi-carboprost. google.comgoogle.com The allylic tertiary alcohol at the C15 position is known to be unstable, and exposure to heat or acid can cause rapid epimerization, further complicating the control of stereochemistry. google.com

    Diastereomer Separation Methodologies

    Given the formation of a diastereomeric mixture, effective separation methodologies are crucial to ensure the purity of the final active pharmaceutical ingredient. The industry relies on chromatographic techniques and explores the principles of stereochemical control to manage this challenge.

    Direct chromatographic separation of the carboprost epimers is difficult due to their high polarity. google.com To facilitate purification, the epimeric mixture of carboprost free acid is often converted into its corresponding methyl esters. google.com This esterification, for instance using diazomethane, reduces the polarity of the molecules, making them more amenable to separation on a solid phase like silica (B1680970) gel. google.comgoogle.com

    In asymmetric synthesis, a chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic pathway to control the stereochemical outcome of a reaction. wikipedia.orgwikiwand.com The auxiliary, being chiral itself, is covalently bonded to the substrate. This creates a chiral environment that sterically hinders the approach of reagents from one direction, thereby favoring the formation of one diastereomer over another in a subsequent reaction, such as an alkylation. After the desired stereocenter has been set, the auxiliary is removed and can often be recovered for reuse.

    Classic examples of chiral auxiliaries used in alkylation reactions include Evans' oxazolidinones and Oppolzer's camphorsultam. wikiwand.comslideshare.net While the large-scale synthesis of carboprost has historically relied on the separation of epimers post-alkylation, the principles of using chiral auxiliaries represent a powerful strategy in modern organic synthesis to achieve stereoselectivity. google.comwikiwand.com By employing a chiral auxiliary during the critical methylation step, it is theoretically possible to direct the formation of the desired 15-S epimer, potentially reducing or eliminating the need for extensive chromatographic separation of diastereomers.

    Tromethamine Salt Formation and Crystallization

    The final step in the preparation of the drug substance is the formation of the tromethamine salt. Carboprost, being a carboxylic acid, is reacted with the organic base tromethamine (also known as tris(hydroxymethyl)aminomethane) to form a stable, crystalline salt, Carboprost Tromethamine. nih.gov This process enhances the stability and handling of the final product.

    The crystallization of carboprost tromethamine is achieved by reacting carboprost free acid with tromethamine in a suitable solvent system. The process involves dissolving the carboprost acid in an organic solvent, followed by the addition of an aqueous solution of tromethamine. google.comgoogle.com Crystallization is then induced, often by controlling the temperature. The resulting white crystalline solid is collected by filtration and dried. google.comgoogle.com The choice of solvent and temperature profile are critical parameters that influence the yield, purity, and crystal form of the final salt.

    Table 1. Exemplary Process Parameters for Carboprost Tromethamine Crystallization google.comgoogle.com
    Carboprost Acid (g)Tromethamine (g)SolventSolvent Volume (ml)Water for Tromethamine (ml)Process DetailsYield (g)
    103.2Acetone200010Heated to 40°C, refluxed for 10 min, then cooled to room temperature.12.4
    51.6Ether8005Heated to 35°C, refluxed for 10 min, then cooled to room temperature.5.8
    10.32Ethanol1500.8Heated to 50°C, refluxed for 10 min, then cooled to room temperature.1.22
    10.32Acetonitrile1000.5Heated to 65°C, refluxed for 10 min, then cooled to room temperature.1.20

    X-ray Powder Diffraction (XRPD) is a primary analytical technique used to characterize crystalline solids. usp.orgpmda.go.jp When a beam of X-rays is directed at a crystalline material, the regularly spaced atoms in the crystal lattice diffract the X-rays in a predictable pattern. This phenomenon is described by Bragg's Law (nλ = 2d sinθ), which relates the wavelength of the X-rays (λ), the angle of diffraction (θ), and the distance between the crystal lattice planes (d). usp.orgnih.gov

    The resulting XRPD pattern, which is a plot of diffraction intensity versus the diffraction angle (2θ), serves as a unique "fingerprint" for a specific crystalline solid. nih.gov This technique is used to confirm the identity and crystalline form of carboprost tromethamine. google.comgoogle.com It can distinguish between different crystalline forms (polymorphs) or between crystalline and amorphous material, which is critical for ensuring the consistency and quality of the pharmaceutical product. usp.orgmdpi.com

    Molecular and Cellular Pharmacology of Carboprost Tromethamine

    Receptor Binding and Activation Mechanisms

    The initiation of carboprost (B24374) tromethamine's physiological effects is contingent upon its binding to and activation of specific receptors on the surface of target cells.

    Carboprost tromethamine functions as a potent agonist at the prostaglandin (B15479496) F receptor (FP receptor), a member of the G-protein coupled receptor (GPCR) superfamily. As a synthetic analog of PGF2α, carboprost mimics the action of the endogenous ligand, binding to the FP receptor to initiate a cellular response. While it shares a similar pharmacological profile with PGF2α, the methylation at the C-15 position in carboprost confers a greater resistance to metabolic degradation, resulting in a more sustained and potent uterotonic effect. Studies have shown that carboprost tromethamine exhibits a high affinity for the FP receptor, though its binding affinity is reported to be lower than that of the natural ligand, PGF2α. Despite this, its enhanced stability contributes to a more pronounced physiological response. Notably, carboprost also demonstrates some affinity for the prostaglandin E3 (EP3) receptor, which can contribute to some of its side effects. Research has indicated that carboprost has a 10-fold selectivity for the FP receptor over the EP3 receptor.

    Upon binding of carboprost tromethamine to the FP receptor, a conformational change is induced in the receptor protein. This alteration facilitates the coupling of the receptor to intracellular heterotrimeric G-proteins, thereby initiating a cascade of signaling events.

    The FP receptor is primarily coupled to the Gq subtype of G-proteins. nih.gov The binding of carboprost tromethamine promotes the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the α-subunit of the Gq protein (Gαq). This exchange triggers the dissociation of the Gαq-GTP subunit from the βγ-subunits. The now-activated Gαq-GTP subunit proceeds to interact with and activate its downstream effector enzyme, phospholipase C-β (PLC-β).

    A key consequence of the Gq signaling cascade initiated by carboprost tromethamine is a significant increase in the concentration of intracellular calcium ions (Ca²⁺). This elevation is a critical step in the pathway leading to smooth muscle contraction.

    The rise in intracellular Ca²⁺ is achieved through a dual mechanism involving both the release from internal stores and the influx from the extracellular environment. patsnap.com

    Intracellular Stores: The activation of PLC-β by the Gαq subunit leads to the hydrolysis of a membrane phospholipid called phosphatidylinositol 4,5-bisphosphate (PIP₂). This enzymatic cleavage generates two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ is a soluble molecule that diffuses through the cytoplasm and binds to IP₃ receptors, which are ligand-gated Ca²⁺ channels located on the membrane of the sarcoplasmic reticulum (the primary intracellular Ca²⁺ store in muscle cells). The binding of IP₃ to its receptors triggers the opening of these channels, resulting in a rapid efflux of Ca²⁺ from the sarcoplasmic reticulum into the cytoplasm.

    Extracellular Influx: In addition to mobilizing intracellular calcium, the signaling cascade initiated by carboprost tromethamine also promotes the influx of calcium from the extracellular space. While the precise mechanisms are complex and can vary between cell types, this influx is thought to be mediated, in part, by store-operated calcium entry (SOCE). The depletion of calcium from the sarcoplasmic reticulum is sensed by stromal interaction molecule (STIM) proteins, which then activate Orai channels in the plasma membrane, allowing for the entry of extracellular calcium. Furthermore, the depolarization of the cell membrane resulting from the initial calcium release can also activate voltage-gated L-type calcium channels, contributing further to the increase in intracellular calcium concentration.

    The elevated intracellular calcium concentration is the direct trigger for the contraction of smooth muscle cells. The increased Ca²⁺ ions bind to a calcium-binding protein called calmodulin. The Ca²⁺-calmodulin complex then binds to and activates an enzyme known as myosin light chain kinase (MLCK).

    Off-Target Receptor Interactions: Prostaglandin E Receptor Subtype EP3 (EP3 Receptor)

    Carboprost tromethamine, a synthetic analog of prostaglandin F2α (PGF2α), primarily exerts its therapeutic effects by activating the prostaglandin F2-alpha receptor (FP receptor). nih.govresearchgate.net However, its clinical application can be limited by off-target activation of other closely related prostanoid receptors, most notably the prostaglandin E receptor subtype EP3 (EP3 receptor). nih.govresearchgate.netresearchgate.net This cross-reactivity is a key factor underlying some of the side effects associated with carboprost administration. nih.gov Research indicates that both carboprost and its endogenous counterpart, PGF2α, exhibit only a 10-fold selectivity for the FP receptor over the EP3 receptor. nih.gov This limited selectivity leads to non-specific activation of the EP3 receptor, contributing to effects such as fever and hypertension. nih.gov

    The binding affinity and selectivity profile of carboprost tromethamine for the FP and EP3 receptors have been a subject of detailed investigation. In contrast to highly selective FP receptor agonists like latanoprost-FA, which demonstrates a 2000-fold selectivity for the FP receptor over the EP3 receptor, carboprost exhibits a much less defined preference. nih.gov G protein activation assays have shown that the EC50 values of carboprost for the FP receptor and the EP3 receptor are similar, highlighting its lack of significant selectivity. nih.gov This is in stark contrast to latanoprost-FA, which has an EC50 value for the FP receptor that is approximately 1000-fold higher than for the EP3 receptor. nih.gov The broad binding profile of the EP3 receptor allows it to interact with various prostaglandins (B1171923), including PGF2α and its analogs. nih.gov

    Comparative Selectivity of Prostaglandin Analogs for FP vs. EP3 Receptors

    CompoundSelectivity for FP Receptor over EP3 Receptor
    Carboprost10-fold nih.gov
    Prostaglandin F2α10-fold nih.gov
    Latanoprost-FA2000-fold nih.gov

    The cross-reactivity of carboprost with the EP3 receptor can be attributed to significant structural similarities in the orthosteric binding pockets of the FP and EP3 receptors. nih.govresearchgate.net Both receptors possess a more compact orthosteric pocket compared to other prostaglandin receptors like EP2 and EP4. nih.gov A key determinant of this compactness is the presence of a tryptophan residue at position 6.48 (W6.48) in both FP and EP3 receptors. nih.gov The bulkier side chain of tryptophan contributes to a more confined binding pocket and facilitates stronger hydrophobic interactions with the ω-chain of the prostaglandin ligand. nih.gov

    Despite these similarities, subtle differences in the binding pockets account for the observed selectivity of certain ligands. For instance, the ω-chain binding sub-pocket differs at residue 6.51, which is a phenylalanine in the FP receptor and a leucine (B10760876) in the EP3 receptor. nih.gov Additionally, in the FP receptor, the 9-hydroxyl group of carboprost interacts with S331.39, a residue that is replaced by P551.39 in the EP3 receptor. researchgate.net Furthermore, H812.54 in the FP receptor forms a hydrogen bond with the 11-hydroxyl group of carboprost, an interaction that is absent in the EP3 receptor where this residue is replaced by Q1032.54. researchgate.net

    Comparative Pharmacodynamics with Endogenous Prostaglandins

    Carboprost tromethamine is a more potent uterotonic agent than its endogenous counterpart, prostaglandin F2α. e-lactancia.org While the pharmacological profile of carboprost is similar to PGF2α, its efficacy in inducing uterine contractions is significantly greater. nih.gov The intensity of uterine contractions produced by carboprost tromethamine is reported to be 20 to 100 times stronger than that induced by PGF2α. nih.gov This enhanced potency makes it a highly effective agent for its clinical applications.

    A key pharmacological advantage of carboprost tromethamine over natural PGF2α is its significantly longer duration of action. e-lactancia.org Endogenous PGF2α has a very short plasma half-life of approximately 15 seconds due to rapid metabolism. pdr.net In contrast, carboprost has a substantially longer half-life of about 8 minutes. pdr.net This extended duration of action is a direct result of its structural modification. nih.gov

    The enhanced stability and prolonged half-life of carboprost are attributed to the presence of a methyl group at the carbon-15 (B1200482) position of the prostaglandin molecule. nih.govwikipedia.org A primary metabolic pathway for the inactivation of natural prostaglandins is the enzymatic oxidation of the 15-hydroxyl group to a ketone. wikipedia.org The addition of the 15-methyl group in carboprost sterically hinders this enzymatic dehydrogenation, thereby protecting the compound from rapid metabolic degradation. nih.govwikipedia.org This resistance to oxidation results in improved pharmacokinetic properties and a more sustained therapeutic effect compared to PGF2α. nih.gov

    Pharmacokinetic and Potency Comparison: Carboprost vs. PGF2α

    ParameterCarboprost TromethamineProstaglandin F2α (PGF2α)
    Plasma Half-life~8 minutes pdr.net~15 seconds pdr.net
    Relative Potency (Uterine Contraction)20-100 times stronger nih.govBaseline

    Duration of Action and Structural Basis for Enhanced Stability

    Cellular Signaling Pathways Influenced by Carboprost Tromethamine

    Carboprost tromethamine, a synthetic analog of prostaglandin F2α (PGF2α), primarily exerts its well-documented effects through the activation of the prostaglandin F receptor (FP receptor). This interaction initiates a cascade of intracellular events leading to the contraction of smooth muscle, particularly in the uterus. patsnap.com However, the influence of carboprost tromethamine and its natural counterpart, PGF2α, extends beyond myometrial contraction, intersecting with a variety of fundamental cellular signaling pathways. This section explores the modulation of broader signaling pathways, including angiogenesis, apoptosis, cell cycle, and inflammation, based on available research.

    Investigation of Broader Signaling Pathway Modulation (e.g., Angiogenesis, Apoptosis, Cell Cycle, Inflammation)

    While direct and extensive research on the specific effects of carboprost tromethamine on angiogenesis, apoptosis, the cell cycle, and inflammation is limited, studies on its natural analog, PGF2α, provide significant insights into its potential roles in these processes. As a stable, synthetic derivative, carboprost tromethamine is expected to exhibit similar biological activities.

    Angiogenesis

    Angiogenesis, the formation of new blood vessels, is a critical process in both normal physiology and disease. Research indicates that PGF2α, and by extension its analog carboprost tromethamine, can promote angiogenesis. Studies have shown that PGF2α can stimulate the expression of Vascular Endothelial Growth Factor A (VEGFA), a key mediator of angiogenesis. nih.gov This effect is mediated through the PGF2α receptor and involves the activation of the MAPK1/3 signaling pathway. nih.gov Furthermore, PGF2α has been found to elevate the gene expression of other molecules involved in tissue remodeling and cell-to-cell interactions, such as biglycan, matrix metalloproteinase 9, and transforming growth factor β3. nih.gov In pathological contexts, such as certain retinopathies, the PGF2α/FP receptor axis has been implicated in promoting neovascularization. nih.gov

    Table 1: Influence of PGF2α on Angiogenesis-Related Factors
    FactorEffect of PGF2αSignaling Pathway ImplicatedReference
    Vascular Endothelial Growth Factor A (VEGFA)Upregulation of gene expression and protein secretionMAPK1/3 nih.gov
    BiglycanElevated gene expressionNot specified nih.gov
    Matrix Metalloproteinase 9 (MMP-9)Elevated gene expressionNot specified nih.gov
    Transforming Growth Factor β3 (TGF-β3)Elevated gene expressionNot specified nih.gov
    ELR+ CXC ChemokinesUpregulation via FOS-mediated expressionFOS nih.gov

    Apoptosis

    The role of PGF2α in apoptosis, or programmed cell death, appears to be context-dependent, with studies reporting both pro-apoptotic and anti-apoptotic effects. In some cellular environments, PGF2α has been shown to reduce cell death. For instance, in myoblasts, PGF2α promotes cell survival by increasing the expression of the inhibitor of apoptosis protein (IAP) BRUCE through a pathway dependent on the transcription factor NFATC2. nih.gov This reduction in apoptosis is believed to contribute to muscle growth by increasing the pool of cells available for fusion. nih.gov

    Conversely, other studies suggest a pro-apoptotic role for PGF2α. In these contexts, PGF2α is thought to initiate apoptosis by increasing the expression of the pro-apoptotic protein Bax and activating caspases, which are key executioners of the apoptotic process. The dysregulation of apoptosis is a hallmark of many diseases, and the dual nature of PGF2α's influence suggests a complex regulatory role.

    Table 2: Dual Role of PGF2α in Apoptosis Signaling
    EffectMechanismCellular ContextReference
    Anti-apoptoticUpregulation of BRUCE (IAP) via NFATC2 pathwayMyoblasts nih.gov
    Pro-apoptoticIncreased Bax expression and caspase activationNot specified-

    Cell Cycle

    The cell cycle is a tightly regulated process that governs cell proliferation. Prostaglandins, including PGF2α, have been identified as extracellular factors that can influence cell cycle progression. Research has demonstrated that PGF2α can stimulate the initiation of DNA synthesis in quiescent cells. nih.gov Furthermore, studies on methyl derivatives of PGF2α, such as carboprost, have shown them to be as effective as PGF2α in stimulating DNA synthesis, indicating a direct role in promoting entry into the S phase of the cell cycle. nih.gov This mitogenic effect suggests the existence of a specific receptor-mediated mechanism for PGF2α in regulating cell division. nih.gov

    Table 3: Effect of PGF2α and its Methyl Derivatives on Cell Cycle Initiation
    CompoundEffectCell TypeReference
    PGF2αStimulation of DNA synthesisSwiss mouse 3T3 cells nih.gov
    Methyl derivatives of PGF2α (e.g., Carboprost)As effective as PGF2α in stimulating DNA synthesisSwiss mouse 3T3 cells nih.gov

    Inflammation

    Prostaglandins are well-known mediators of inflammation. PGF2α is considered a pro-inflammatory molecule. mdpi.com It can contribute to the inflammatory cascade by increasing the expression of pro-inflammatory cytokines and chemokines. frontiersin.org In human myometrial cells, PGF2α has been shown to increase inflammation by activating the transcription factor NF-κB and MAP kinases, as well as upregulating the expression of cyclooxygenase-2 (COX-2), an enzyme central to prostaglandin synthesis. frontiersin.org The signaling pathways involved in this pro-inflammatory response are complex and involve calcium/cAMP-dependent transcription factors such as CREB and C/EBP-β. frontiersin.org This indicates that carboprost tromethamine, by mimicking PGF2α, has the potential to modulate inflammatory responses in various tissues.

    Table 4: Pro-inflammatory Effects of PGF2α in Human Myometrial Cells
    Target Molecule/PathwayEffect of PGF2αReference
    NF-κBActivation frontiersin.org
    MAP kinases (p38 and ERK)Activation frontiersin.org
    Cyclooxygenase-2 (COX-2)Increased expression frontiersin.org
    CREB and C/EBP-βActivation frontiersin.org
    Pro-inflammatory Cytokines and ChemokinesElevated mRNA levels frontiersin.org

    Research Methodologies and Analytical Techniques for Carboprost Tromethamine Studies

    Chromatographic Separations for Compound Analysis and Purity Assessment

    Chromatographic methods are indispensable for the quality control and characterization of Carboprost (B24374) Tromethamine. These techniques leverage differential partitioning of the analyte and its impurities between a stationary phase and a mobile phase to achieve separation. The choice of chromatographic mode—primarily normal-phase or reversed-phase—is dictated by the specific analytical goal, such as purity assessment, isomer separation, or quantitative determination.

    High-Performance Liquid Chromatography (HPLC)

    HPLC is the most prominently cited technique for the analysis of Carboprost Tromethamine in both bulk drug substance and pharmaceutical formulations jgtps.comnih.gov. Its widespread use is due to its high resolution, sensitivity, and applicability to non-volatile compounds like carboprost. Various HPLC modes have been developed to address the specific challenges associated with analyzing this synthetic prostaglandin (B15479496) analogue, including the separation of closely related stereoisomers nih.gov.

    Normal-Phase High-Performance Liquid Chromatography (NP-HPLC) is utilized for the separation of Carboprost Tromethamine and its isomers based on their polarity. In this mode, a polar stationary phase, such as silica (B1680970) gel, is used in conjunction with a non-polar mobile phase nih.govresearchgate.net.

    One established NP-HPLC method involves a pre-column derivatization step to form a UV-absorbing naphthacyl ester of the prostaglandin. This allows for sensitive ultraviolet (UV) detection. The derivatized compound is then chromatographed on a silica gel column. This derivatization approach has proven effective in separating not only the 15R-epimer but also the 5-trans-isomer of carboprost nih.govresearchgate.net. Another application involves the purification of Carboprost Methylate, an intermediate, using a YMC-amino derivatized silica gel column, which successfully separates impurities like the 15-chiral isomer and the 5,6-trans isomer google.com.

    Research Findings:

    A method using a silica gel column with a mobile phase of methylene (B1212753) chloride-1,3-butanediol-water (496:4:0.25) after derivatization to a naphthacyl ester effectively separates carboprost from its 15R-epimer and 5-trans-isomer nih.govresearchgate.net.

    Purification of Carboprost Methylate on a YMC-amino silica gel column with a mobile phase of n-hexane/isopropanol (96:4) achieved an HPLC purity of 99.8%, with the 15-chiral isomer (V impurity) reduced to 0.07% and the trans isomer (VI impurity) reduced to 0.09% google.com.

    Table 1: Examples of Normal-Phase HPLC Conditions for Carboprost Analysis

    Parameter Method 1: Isomer Separation nih.gov Method 2: Intermediate Purification google.com
    Analyte Carboprost (as naphthacyl ester) Carboprost Methylate
    Stationary Phase Silica Gel YMC-amino derivatized silica gel (5 µm)
    Mobile Phase Methylene chloride-1,3-butanediol-water (496:4:0.25) n-Hexane/Isopropanol (96:4)
    Detection UV (after derivatization) Liquid Detection (details not specified)

    | Key Separation | 15R-epimer and 5-trans-isomer | 15-chiral and 5,6-trans isomers |

    Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common HPLC mode, utilizing a non-polar stationary phase (like C18) and a polar mobile phase phenomenex.comwikipedia.org. Several RP-HPLC methods have been developed for the routine quality control and quantitative analysis of Carboprost Tromethamine in pharmaceutical dosage forms jgtps.comresearchgate.net. These methods are often favored for their simplicity, speed, and reproducibility jgtps.com.

    A validated RP-HPLC method for quantifying Carboprost Tromethamine in injections uses a C18 column with a mobile phase consisting of acetate (B1210297) buffer (pH 3.7) and methanol (B129727) in a 30:70 ratio jgtps.com. This method demonstrated good peak symmetry and a retention time of approximately 6.8 minutes. Another method was established for the simultaneous determination of carboprost, tromethamine, and benzyl (B1604629) alcohol in injections using a mixed-mode column (CAPCELL PAK CR) and gradient elution with an ammonium (B1175870) acetate buffer and methanol researchgate.net.

    Research Findings:

    An isocratic RP-HPLC method showed linearity for Carboprost Tromethamine in the concentration range of 83-249 µg/mL, with a correlation coefficient of 0.999 jgtps.com.

    The accuracy of this method, assessed through recovery studies, was found to be between 98.4% and 99.3% jgtps.com.

    A separate HPLC-UV-CAD method demonstrated a linear range for carboprost of 9.38–56.2 µg/mL with an average recovery of 104.7% researchgate.net. The limit of detection (LOD) and limit of quantitation (LOQ) for carboprost were 0.3 µg/mL and 0.6 µg/mL, respectively researchgate.net.

    Table 2: Comparison of Validated RP-HPLC Methods for Carboprost Tromethamine

    Parameter Method 1: Quantitative Analysis jgtps.com Method 2: Simultaneous Determination researchgate.net
    Stationary Phase Waters Symmetry C18 (3.5µm, 4.6×100mm) CAPCELL PAK CR 1:4 (5µm, 150 mm×4.6 mm)
    Mobile Phase Acetate buffer (pH 3.7) and Methanol (30:70 v/v) Gradient elution with ultrapure water, 0.1 M ammonium acetate buffer (pH 6.2), and methanol
    Flow Rate 1.0 mL/min 1.0 mL/min
    Detection UV (wavelength not specified) Charged Aerosol Detector (CAD)
    Retention Time 6.827 min Not specified
    Linear Range 83-249 µg/mL 9.38-56.2 µg/mL

    | Recovery | 98.4-99.3 % | 104.7% |

    The separation of stereoisomers, particularly the 15(R)-epimer, is a critical and often challenging step in the manufacturing of high-purity Carboprost google.com. While analytical HPLC methods can resolve these isomers, preparative HPLC is employed to isolate the desired 15(S)-epimer on a larger scale.

    Due to the high polarity of carboprost acid, direct chromatographic separation is difficult google.com. A common strategy involves the esterification of carboprost to an intermediate, such as Carboprost Methylate, which is more amenable to chromatographic purification google.comgoogle.com. Normal-phase chromatography is frequently used for this purpose. One patented method describes using a YMC-amino derivatized silica gel column to purify Carboprost Methylate, effectively reducing the levels of the 15-chiral isomer and the 5,6-trans isomer to below 0.1% google.com. This highlights the efficacy of preparative chromatography on a suitable intermediate to achieve the high purity required for the active pharmaceutical ingredient. Both derivatization and non-derivatization HPLC procedures have been shown to successfully separate the 15R-epimer from carboprost nih.gov.

    Ensuring the chiral purity of Carboprost is essential, and specialized HPLC methods are developed for this purpose. Chiral HPLC utilizes a chiral stationary phase (CSP) to differentiate between enantiomers or diastereomers.

    A method for separating the diastereomers of carboprost has been developed using a normal-phase amylose-based CSP, Chiralpak AD-H researchgate.net. This method is designed to control the level of the unwanted (R)-isomer in the bulk drug. The separation is optimized by adjusting the organic modifiers in the mobile phase. The method was validated and found to be accurate and precise for its intended purpose researchgate.net.

    Research Findings:

    Using a Chiralpak AD-H column, the retention times for (R)-carboprost and (S)-carboprost were 15.3 minutes and 17.1 minutes, respectively, achieving baseline separation researchgate.net.

    The method demonstrated linearity over a concentration range of 0.2% to 1.0% with a regression coefficient (R²) of 0.9997 researchgate.net.

    The limit of detection (LOD) for the unwanted (R)-isomer was 0.07%, and the limit of quantification (LOQ) was 0.2% researchgate.net.

    Gas Chromatography-Mass Spectrometry (GC-MS)

    Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry amazonaws.com. It is a highly specific method used for the identification and quantification of various substances nih.gov.

    In the context of carboprost analysis, literature reviews mention the use of GC-MS, particularly in a selected ion monitoring (SIM) mode, for analysis jgtps.com. The technique has also been applied to determine plasma levels of carboprost following administration of its methyl ester prodrug researchgate.net. Because carboprost is a non-volatile compound, a chemical derivatization step is typically required to convert it into a more volatile and thermally stable compound suitable for GC analysis escholarship.org. The mass spectrometer component then fragments the eluted compound, producing a unique mass spectrum that acts as a molecular fingerprint, allowing for highly confident identification amazonaws.com.

    Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

    Liquid Chromatography-Mass Spectrometry (LC-MS/MS) stands as a powerful and highly sensitive technique for the simultaneous quantification of Carboprost Tromethamine and its related substances. This method offers exceptional specificity and selectivity, making it a gold standard for bioanalytical studies unil.ch.

    In a notable application, an LC-MS/MS method was developed and validated for the simultaneous determination of carboprost methylate and its active metabolite, carboprost, in dog plasma researchgate.net. This study highlights the capability of LC-MS/MS to handle complex biological matrices. The methodology employed a positive/negative ion-switching electrospray ionization (ESI) source. Carboprost methylate was detected in the positive ion mode, while carboprost was detected in the negative ion mode researchgate.net. The high sensitivity of this technique is demonstrated by the low limit of detection (LOD) values achieved, which were 10 pg/mL for carboprost methylate and 20 pg/mL for carboprost researchgate.net.

    Key Parameters in an LC-MS/MS Method for Carboprost and its Metabolite:

    Analyte Ionization Mode Multiple Reaction Monitoring (MRM) Transition
    Carboprost Methylate Positive ESI m/z 400.5 → 329.3

    This level of detail in detection and quantification is crucial for pharmacokinetic studies, where understanding the metabolic fate of the drug is essential.

    Spectroscopic and Other Characterization Methods

    A variety of spectroscopic and other characterization methods are utilized to ensure the identity, purity, and structural integrity of Carboprost Tromethamine.

    High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a widely used method for the routine analysis and quality control of Carboprost Tromethamine in pharmaceutical dosage forms jgtps.comiconsci.com. While Carboprost Tromethamine lacks a strong chromophore, UV detection can still be effectively employed, typically at lower wavelengths chromatographyonline.comnih.gov.

    A simple, precise, and accurate RP-HPLC method has been developed for the quantitation of Carboprost Tromethamine in injection dosage forms. In this method, UV detection was carried out at 200 nm jgtps.com. The separation was achieved on a C18 column using an isocratic mobile phase consisting of acetate buffer (pH 3.7) and methanol in a 30:70 (%v/v) ratio jgtps.com. This method demonstrated a retention time of 6.827 minutes for Carboprost Tromethamine, proving its suitability for rapid quality control analysis jgtps.com.

    For components that lack a suitable UV chromophore, such as tromethamine, the Charged Aerosol Detector (CAD) offers a valuable alternative for detection in HPLC systems researchgate.netwikipedia.orgthermofisher.com. CAD is a mass-based detector that provides a response for any non-volatile and many semi-volatile analytes, independent of their optical properties wikipedia.orgchromatographyonline.comlcms.czresearchgate.net.

    An HPLC method utilizing both UV and CAD detectors was established for the simultaneous determination of carboprost, tromethamine, and benzyl alcohol in injections researchgate.net. In this setup, the CAD was used to detect carboprost and tromethamine, while the UV detector was used for benzyl alcohol. This approach allows for the comprehensive analysis of all key components in the formulation in a single chromatographic run researchgate.net.

    X-ray Diffraction (XRD) is an essential technique for the solid-state characterization of crystalline active pharmaceutical ingredients like Carboprost Tromethamine rjptonline.orgcurrenta.de. It provides definitive proof of the crystalline form and can be used to identify different polymorphs, which can have significant implications for the stability and solubility of the drug currenta.de.

    The crystalline structure of Carboprost Tromethamine has been characterized by X-ray powder diffraction (XRPD). The resulting diffraction pattern exhibits a unique set of characteristic peaks at specific 2θ angles, which serves as a fingerprint for its specific crystalline form google.comgoogle.com.

    Characteristic X-ray Diffraction Peaks for Crystalline Carboprost Tromethamine:

    2θ Angle (±0.2°)
    6.6
    9.9
    13.3
    15.8
    16.7
    17.7
    18.1
    18.5
    19.3
    19.5
    19.9
    20.1
    20.8
    21.1
    21.6
    26.9
    27.6
    33.8

    The identification of these specific peaks is crucial for confirming the crystal structure of Carboprost Tromethamine during manufacturing and quality control processes google.comgoogle.com.

    Method Validation Parameters in Analytical Chemistry

    Validation of analytical methods is a critical requirement in the pharmaceutical industry to ensure that the methods are reliable, reproducible, and suitable for their intended purpose sps.nhs.ukpharmavalidation.ineuropa.eu. The validation process for methods used to analyze Carboprost Tromethamine adheres to guidelines set by the International Conference on Harmonisation (ICH).

    Specificity is the ability of the analytical method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components pharmavalidation.in. For the RP-HPLC method for Carboprost Tromethamine, specificity was confirmed by demonstrating the absence of interference from other components in the formulation at the retention time of the main peak jgtps.com.

    Linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte within a given range europa.eu. The linearity of the RP-HPLC method for Carboprost Tromethamine was evaluated by analyzing a series of solutions at different concentrations.

    Linearity Data for Carboprost Tromethamine by RP-HPLC:

    Parameter Result
    Linearity Range 83-249 µg/ml

    A correlation coefficient of 0.999 indicates a strong linear relationship between the peak area and the concentration of Carboprost Tromethamine over the specified range jgtps.com. Similarly, for the HPLC-UV-CAD method, good linearity was demonstrated for carboprost over a range of 9.38 to 56.2 µg/mL with a correlation coefficient of 0.9971, and for tromethamine over a range of 5.19 to 23.3 µg/mL with a correlation coefficient of 0.9992 researchgate.net.

    Accuracy and Precision

    The validation of an analytical method for Carboprost Tromethamine necessitates a thorough evaluation of its accuracy and precision. These parameters are fundamental in ensuring that the method yields reliable and reproducible results for the quantification of the analyte in a given sample.

    Accuracy

    Accuracy refers to the closeness of the mean of a set of measurements to the actual or true value. In the context of Carboprost Tromethamine analysis, accuracy is typically determined through recovery studies. This involves spiking a placebo or a sample matrix with a known amount of Carboprost Tromethamine standard at different concentration levels. The percentage of the analyte recovered by the analytical method is then calculated.

    For a reversed-phase high-performance liquid chromatography (RP-HPLC) method developed for the quantification of Carboprost Tromethamine in an injection dosage form, the accuracy was reported to be within the range of 98.4% to 99.3% jgtps.com. Another high-performance liquid chromatography-ultraviolet-charged aerosol detection (HPLC-UV-CAD) method for the simultaneous determination of Carboprost, Tromethamine, and benzyl alcohol reported a recovery range of 96.1% to 103.9% for Carboprost researchgate.net.

    Table 1: Accuracy of an RP-HPLC Method for Carboprost Tromethamine

    Concentration Level Amount Added (µg/mL) Amount Recovered (µg/mL) % Recovery
    Low 83 81.67 98.4
    Medium 166 164.83 99.3
    High 249 247.26 99.3

    Data is representative of typical accuracy studies and is based on reported recovery ranges. jgtps.com

    Precision

    Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV). Precision is evaluated at two levels:

    Repeatability (Intra-day precision): This assesses the precision of the method over a short period with the same analyst, equipment, and reagents.

    Intermediate Precision (Inter-day precision): This evaluates the variability of the method within the same laboratory but on different days, with different analysts, and/or different equipment.

    In a validation study for an RP-HPLC method for Carboprost Tromethamine, the %RSD for precision was found to be less than 2%, indicating a high degree of precision jgtps.com. Another study using an LC-MS method reported a reproducibility (CV) within 5.2% and precision ranging from 0.4% to 7.4% researchgate.net.

    Table 2: Precision of an RP-HPLC Method for Carboprost Tromethamine

    Precision Level Parameter %RSD
    Repeatability (Intra-day) Peak Area < 2.0
    Intermediate Precision (Inter-day) Peak Area < 2.0

    Data is representative of typical precision studies and is based on reported %RSD limits. jgtps.com

    Limits of Detection (LOD) and Quantitation (LOQ)

    The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are crucial performance characteristics in the validation of analytical methods, particularly for the determination of impurities or for the quantification of an analyte at very low concentrations.

    Limit of Detection (LOD)

    The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. It is the concentration that provides a signal-to-noise ratio of typically 3:1. For an RP-HPLC method for Carboprost Tromethamine, the LOD was determined to be 0.95 µg/mL jgtps.com. A separate HPLC-UV-CAD method reported a lower LOD in the range of 0.01-0.02 µg/mL for Carboprost researchgate.net.

    Limit of Quantitation (LOQ)

    The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. It is often determined as the concentration that yields a signal-to-noise ratio of 10:1. For the same RP-HPLC method mentioned above, the LOQ was found to be 2.89 µg/mL jgtps.com. The HPLC-UV-CAD method demonstrated an LOQ in the range of 0.03-0.05 µg/mL researchgate.net.

    These limits are established by analyzing a series of diluted solutions of Carboprost Tromethamine and are confirmed by statistical methods based on the standard deviation of the response and the slope of the calibration curve.

    Table 3: LOD and LOQ for Different Analytical Methods for Carboprost Tromethamine

    Analytical Method Limit of Detection (LOD) Limit of Quantitation (LOQ)
    RP-HPLC 0.95 µg/mL jgtps.com 2.89 µg/mL jgtps.com
    HPLC-UV-CAD 0.01-0.02 µg/mL researchgate.net 0.03-0.05 µg/mL researchgate.net

    Robustness of Analytical Procedures

    Robustness is a measure of an analytical procedure's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage. The evaluation of robustness is a critical component of method validation as it demonstrates the method's suitability for transfer between laboratories and its performance under slightly different conditions.

    For chromatographic methods used in the analysis of Carboprost Tromethamine, several parameters are typically investigated during robustness testing. These include:

    Mobile Phase Composition: Variations in the ratio of the organic and aqueous phases.

    Mobile Phase pH: Small changes in the pH of the buffer used in the mobile phase.

    Flow Rate: Deliberate alterations in the flow rate of the mobile phase.

    Column Temperature: Assessing the effect of minor fluctuations in the column oven temperature.

    Wavelength of Detection: Varying the wavelength at which the analyte is detected.

    In a study validating an RP-HPLC method for Carboprost Tromethamine, the robustness was assessed by intentionally altering the mobile phase composition, the pH of the buffer, and the flow rate. The study concluded that these deliberate variations did not significantly affect the analytical results, indicating the robustness of the method jgtps.com. The system suitability parameters, such as peak asymmetry and theoretical plates, would be monitored under these varied conditions to ensure they remain within acceptable limits.

    Table 4: Representative Robustness Study for an RP-HPLC Method for Carboprost Tromethamine

    Parameter Varied Variation Effect on Results
    Mobile Phase Composition (% Organic) ± 2% No significant change
    Mobile Phase pH ± 0.2 units No significant change
    Flow Rate ± 0.1 mL/min No significant change

    This table is a representation of a typical robustness study based on the described methodology. jgtps.com

    Mechanistic Investigations in Preclinical Animal Models

    Studies on Reproductive Physiology

    Carboprost (B24374) tromethamine's mechanism of action in the reproductive system is centered on its potent luteolytic and uterotonic properties. patsnap.com As a PGF2α analog, it induces the regression of the corpus luteum (luteolysis) and stimulates strong contractions of the uterine smooth muscle (myometrium). patsnap.com These actions are fundamental to its application in estrous synchronization, pregnancy termination, and parturition induction in various animal species.

    Estrous Synchronization Models

    The manipulation of the estrous cycle is a critical component of managed breeding programs in livestock. Prostaglandins (B1171923), including carboprost tromethamine, are utilized to synchronize estrus, which allows for timed artificial insemination and more efficient breeding management. msstate.edu The primary mechanism in estrous synchronization is the induction of luteolysis. clinicaltheriogenology.net

    In animal models, particularly in species like cattle and mares, the administration of a PGF2α analog during the luteal phase of the estrous cycle, when a mature corpus luteum is present and producing progesterone, leads to the premature regression of the corpus luteum. clinicaltheriogenology.netnewsciencepubl.com This regression causes a rapid decline in progesterone levels, releasing the hypothalamus and pituitary from negative feedback. clinicaltheriogenology.net Consequently, there is an increase in the pulsatile release of gonadotropin-releasing hormone (GnRH) and subsequently luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which promotes follicular development and brings the animal into estrus (heat) in a predictable timeframe. k-state.edu

    While specific mechanistic studies in animal models focusing solely on carboprost tromethamine for estrous synchronization are not extensively detailed in the provided search results, the well-established effects of other PGF2α analogs like dinoprost tromethamine in cattle and equine models serve as the basis for understanding its action. lsu.edunih.gov These models demonstrate that the timing of administration relative to the stage of the estrous cycle is crucial for the successful induction of luteolysis and subsequent synchronized estrus. newsciencepubl.com

    Table 1: Hormones Involved in Estrous Synchronization

    HormoneFunction in Estrous Synchronization
    Prostaglandin (B15479496) F2α (and its analogs like Carboprost Tromethamine) Induces regression of the corpus luteum (luteolysis), leading to a decrease in progesterone and initiation of a new estrous cycle. missouri.edu
    Gonadotropin-Releasing Hormone (GnRH) Stimulates the release of LH and FSH, which are essential for follicular development and ovulation. Used in combination with PGF2α to control follicular waves and the timing of ovulation. k-state.edu
    Progesterone (and progestins) Suppresses estrus and ovulation. Used to hold animals in an artificial luteal phase, and upon withdrawal, allows for a synchronized return to estrus. nih.gov

    Pregnancy Termination Models

    Carboprost tromethamine is indicated for the termination of pregnancy. medpath.com Its abortifacient effects are mediated through two primary mechanisms: luteolysis and stimulation of uterine contractions. patsnap.com In many species, the corpus luteum is essential for maintaining pregnancy, particularly in the early stages, through the production of progesterone. nih.gov

    In preclinical animal models, such as the hamster, the withdrawal of prolactin, a luteotropic hormone, induces functional luteolysis, characterized by a significant drop in serum progesterone and apoptotic changes in the corpus luteum. nih.gov Carboprost tromethamine, by its direct luteolytic action, can mimic this effect, leading to the demise of the corpus luteum and subsequent termination of pregnancy.

    Furthermore, carboprost tromethamine directly stimulates the myometrium, causing intense uterine contractions that are similar to those observed during labor at term. pfizer.com These contractions lead to the expulsion of the products of conception from the uterus. pfizer.com This uterotonic effect is independent of its luteolytic action and is a key mechanism for its use in second-trimester abortions. wikipedia.org

    Parturition Induction Models

    The induction of parturition is a valuable management tool in veterinary medicine, particularly in cattle, to prevent complications associated with prolonged gestation, such as fetal oversize and dystocia. cabidigitallibrary.org Carboprost tromethamine and other PGF2α analogs are used in these models to initiate the cascade of events leading to birth. nih.gov

    In bovine models, the administration of a PGF2α analog like dinoprost or cloprostenol towards the end of gestation can induce parturition. nih.govresearchgate.net The mechanism involves the induction of luteolysis, as the corpus luteum is a significant source of progesterone for pregnancy maintenance in cattle. cabidigitallibrary.org The resulting decrease in progesterone, coupled with an increase in estrogens and endogenous prostaglandins, sensitizes the myometrium to oxytocin and initiates uterine contractions.

    Studies in cattle have shown that the combination of a PGF2α analog with a corticosteroid like dexamethasone can lead to a more predictable and reliable induction of parturition. researchgate.net The corticosteroid mimics the fetal signal that naturally initiates labor.

    Table 2: Comparison of Parturition Induction Agents in a Bovine Model

    Treatment GroupNumber of AnimalsInduction Success (within 72 hours)Mean Interval from Treatment to Birth (hours)
    Cloprostenol + Dexamethasone 191934.6
    Dexamethasone alone 191743.3
    Cloprostenol alone 161444.9
    Saline (Control) 150-
    Data adapted from a study on induced parturition in beef cows. researchgate.net

    Effects on Ova Transport in Fallopian Tubes

    However, studies in rabbit models have demonstrated that the hormonal environment, particularly the balance of estrogen and progesterone, significantly influences the rate of ova transport. nih.gov Estrogen tends to delay transport at the ampullary-isthmic junction, while progesterone appears to hasten it. nih.gov Given that prostaglandins can modulate smooth muscle activity, it is plausible that carboprost tromethamine could influence the contractility of the oviduct, thereby affecting the transit time of the ovum. Further research in appropriate animal models is required to elucidate the specific mechanisms.

    Non-Reproductive System Investigations

    Beyond its role in reproduction, the effects of carboprost tromethamine have been explored in other physiological systems, notably in models of bladder inflammation.

    Cyclophosphamide-Induced Hemorrhagic Cystitis (Rat Model)

    Hemorrhagic cystitis is a severe and dose-limiting side effect of cyclophosphamide chemotherapy, characterized by bladder inflammation and bleeding. Preclinical studies in a rat model have investigated the potential therapeutic and prophylactic effects of carboprost tromethamine in this condition.

    In this model, hemorrhagic cystitis is induced in rats through the administration of cyclophosphamide. The subsequent intravesical instillation of carboprost tromethamine has been shown to be effective in both preventing and treating the condition. Mechanistically, while the exact pathway is not fully understood, carboprost tromethamine appears to exert a cytoprotective effect on the urothelium.

    Histological examination of the bladders from treated rats revealed a significant reduction in mucosal ulceration, congestion, and perivascular hemorrhage compared to control animals. This suggests that carboprost tromethamine may help to maintain the integrity of the bladder lining and its vasculature in the face of the toxic insult from cyclophosphamide metabolites. The beneficial effects were observed in both prophylactic and therapeutic settings.

    Effects on Urothelial Integrity and Inflammation

    Preclinical research has explored the potential protective effects of carboprost tromethamine on the urinary bladder's inner lining, the urothelium. In a notable study using a rat model of cyclophosphamide-induced hemorrhagic cystitis, intravesical administration of carboprost tromethamine demonstrated a significant capacity to preserve urothelial integrity. The research indicated that both prophylactic and therapeutic continuous bladder irrigation with carboprost tromethamine could mitigate the severe bladder injury caused by cyclophosphamide. Gross and histological examination of the bladders from treated rats revealed a marked decrease in mucosal ulceration, congestion, and perivascular hemorrhage compared to controls. pnas.org This suggests a direct or indirect role for the prostaglandin analog in maintaining the structural and functional barrier of the urothelium and reducing the inflammatory response in a chemically-induced injury model. pnas.org

    Table 1: Effects of Carboprost Tromethamine Bladder Irrigation in a Rat Model of Hemorrhagic Cystitis

    Treatment ArmKey FindingsHistological ObservationsReference
    Prophylactic TreatmentSignificantly lower incidence of hemorrhagic cystitis compared to controls (saline only).Decreased mucosal ulceration, congestion, and perivascular hemorrhage. pnas.org
    Established Hemorrhagic Cystitis TreatmentThe 1.6 mg% treatment group showed the best response in resolving established cystitis.

    Cardiovascular System Studies

    Carboprost tromethamine, a synthetic analog of PGF2α, exerts direct effects on smooth muscle tissue, including the smooth muscle within the walls of blood vessels. nih.govrxlist.comdrugbank.com Preclinical and laboratory investigations have established that large doses of carboprost tromethamine can induce the contraction of vascular smooth muscle. nih.govrxlist.comdrugbank.com This vasoconstrictive action is the likely mechanism behind the observed increases in blood pressure following its administration. nih.govrxlist.comdrugbank.com The interaction of carboprost with prostaglandin F (FP) receptors on smooth muscle cells initiates an intracellular signaling cascade, leading to muscle contraction. This fundamental action is not limited to the uterus but extends to other smooth muscle tissues, including those in the vascular, bronchial, and gastrointestinal systems. drugs.com

    The vasoconstrictive properties of carboprost tromethamine and its parent compound, PGF2α, have a direct impact on hemodynamic parameters in animal models. Studies in anesthetized rats have shown that PGF2α can cause dose-dependent increases in arterial blood pressure and heart rate. nih.govbohrium.com Research involving the central administration of PGF2α into the cerebroventricular system of rats demonstrated that the compound elicits significant pressor and positive chronotropic (increased heart rate) actions. nih.govbohrium.com These effects were found to be mediated by the stimulation of the sympathetic nervous system, leading to an increase in peripheral sympathetic tone. nih.govbohrium.com

    Further investigations in wild-type mice confirmed that PGF2α dose-dependently elevates blood pressure through the activation of the FP receptor. pnas.org This suggests that the hemodynamic effects are a direct result of the prostaglandin's mechanism of action. Therefore, in animal models, the administration of PGF2α analogs like carboprost can alter hemodynamic stability, primarily by inducing hypertension and tachycardia. pnas.orgnih.govbohrium.com

    Table 2: Hemodynamic Effects of Prostaglandin F2α in Rodent Models

    Animal ModelParameter MeasuredObserved EffectMediating FactorReference
    Anesthetized RatsArterial Blood PressureDose-dependent increaseCentral activation of sympathetic nervous system nih.govbohrium.com
    Anesthetized RatsHeart RateDose-dependent increase (positive chronotropic action)
    Wild-Type MiceBlood PressureDose-dependent elevationActivation of the F prostanoid (FP) receptor pnas.org

    Musculoskeletal System (e.g., Bone Proliferation Studies with Prostaglandins)

    Animal studies conducted over several weeks with high doses of prostaglandins from the E and F series have demonstrated their capacity to induce bone proliferation. rxlist.com This anabolic effect on bone is a recognized class effect of certain prostaglandins. While carboprost tromethamine is a PGF2α analog, much of the detailed mechanistic work in this area has focused on Prostaglandin E2 (PGE2). bohrium.comnih.gov Nevertheless, the findings provide a basis for understanding how this class of compounds can influence skeletal tissue.

    In studies using cultured neonatal mouse calvariae, PGF2α was shown to be a weaker agonist for bone resorption compared to PGE2, but it did increase the incorporation of thymidine into DNA, suggesting an effect on cell replication. bohrium.com Other research in mouse bone marrow cultures found that PGE2 and PGE1 could induce osteoclastic differentiation, whereas PGF2α had no significant effect in that specific model. drugbank.com However, the broader finding remains that systemic administration of certain prostaglandins in various animal models can lead to substantial increases in bone mass, indicating that these compounds can stimulate bone formation to a greater extent than bone resorption. nih.gov

    Future Directions in Carboprost Tromethamine Research

    Advanced Synthetic Strategies for Novel Analogs

    The synthesis of prostaglandin (B15479496) F2α (PGF2α) analogs, including carboprost (B24374), has been a subject of extensive research for decades, leading to the development of sophisticated and efficient synthetic routes. Modern strategies often focus on catalyst-controlled reactions to achieve high stereoselectivity, a critical aspect of prostaglandin synthesis due to the multiple chiral centers in the molecule. jgtps.comsynzeal.com

    A significant advancement lies in the use of Rh-catalyzed dynamic kinetic asymmetric Suzuki-Miyaura coupling reactions. jgtps.comnih.gov This approach allows for the construction of the cyclopentyl core with three contiguous stereocenters in a single step, with the catalyst's ligand controlling the absolute stereochemistry. jgtps.comnih.gov This method provides a versatile platform for creating a variety of PGF2α analogs by coupling a racemic bicyclic allyl chloride with different alkenyl boronic esters, which can serve as precursors to compounds like bimatoprost (B1667075) and latanoprost (B1674536). jgtps.com

    Convergent synthesis is another key strategy, where complex fragments of the molecule are synthesized independently and then joined together. biomedres.us This approach, often employing techniques like Julia-Lythgoe olefination, allows for the late-stage introduction of structural diversity, facilitating the creation of a series of analogs from a common advanced intermediate. biomedres.us The foundational Corey lactone remains a crucial starting point for many synthetic routes, with modern adaptations focusing on more efficient and scalable methods. researchgate.net

    Additionally, organocatalysis has emerged as a powerful tool. For instance, an organocatalytic aldol (B89426) reaction can be used to create a key bicyclic enal intermediate, which can then be elaborated to synthesize analogs like latanoprost and bimatoprost in a reduced number of steps. ajprd.comsemanticscholar.org Researchers are also exploring metal-catalyzed metathesis reactions as another avenue for the efficient synthesis of prostaglandin analogs and their intermediates.

    Table 1: Comparison of Synthetic Strategies for Prostaglandin Analogs

    StrategyKey FeaturesAdvantagesPotential Analogs
    Catalyst-Controlled Coupling Rh-catalyzed Suzuki-Miyaura reaction; sets multiple stereocenters in one step. jgtps.comnih.govHigh stereoselectivity; ligand control over stereochemistry. jgtps.comnih.govBimatoprost, Latanoprost, Fluprostenol. jgtps.comnih.gov
    Convergent Synthesis Julia-Lythgoe olefination; assembly of advanced intermediates. biomedres.usFlexibility for creating diverse analogs from a common core. biomedres.usTravoprost, Bimatoprost. biomedres.us
    Organocatalysis Aldol reaction to form key bicyclic enal intermediate. ajprd.comsemanticscholar.orgFewer synthetic steps; cost-effective starting materials. semanticscholar.orgLatanoprost, Bimatoprost, Alfaprostol. ajprd.comsemanticscholar.org
    Metathesis Reactions Use of metal-catalyzed ring-closing or cross-metathesis.Efficient formation of carbon-carbon double bonds in side chains.Various PGFα analogs.

    Structure-Activity Relationship (SAR) Studies for Enhanced Selectivity

    A primary goal in carboprost research is to enhance its selectivity for the prostaglandin F receptor (FP receptor) to minimize side effects. Carboprost's therapeutic action is mediated by the FP receptor, but it also activates the closely related prostaglandin E receptor subtype EP3, leading to side effects such as fever and hypertension. nih.gov Current data indicates that carboprost possesses only a 10-fold selectivity for the FP receptor over the EP3 receptor. nih.gov

    Recent breakthroughs in structural biology have provided a roadmap for designing more selective analogs. Cryo-electron microscopy (cryo-EM) structures of the human FP receptor in complex with both carboprost and the highly selective analog latanoprost-FA have been determined. nih.gov These structures reveal the precise molecular interactions within the ligand-binding pocket and highlight key residues that differ between the FP and EP3 receptors. nih.gov This structural insight allows for a rational, structure-based design approach to modify carboprost, aiming to increase interactions with FP receptor-specific residues while decreasing affinity for the EP3 receptor.

    SAR studies on other PGF2α analogs have established several key principles that can guide the design of novel carboprost derivatives:

    Omega (ω) Chain Modification: Replacing part of the aliphatic ω-chain with a benzene (B151609) ring, as seen in latanoprost, can significantly alter the potency and receptor profile. researchgate.net The position and substitution on this aromatic ring are critical for activity. researchgate.net

    Saturation of Double Bonds: The removal of the olefin unsaturation in the side chains of PGF2α analogs can lead to a better selectivity ratio for the FP receptor over other prostaglandin receptors, while still retaining high binding affinity. dntb.gov.ua

    Stereochemistry: Inversion of the configuration at the C-9 or C-11 hydroxyl groups has been shown to change the potency and receptor profile of PGF2α. researchgate.net

    The overarching goal of these SAR studies is to develop a new generation of carboprost analogs that retain the potent uterotonic activity of the parent compound but with a significantly improved safety profile due to enhanced selectivity for the FP receptor.

    Exploration of Broader Biochemical and Cellular Interactions

    The primary mechanism of carboprost tromethamine involves binding to the FP receptor, a G protein-coupled receptor (GPCR). This interaction initiates a well-defined signaling cascade. Activation of the FP receptor couples to G proteins, which in turn activate a phosphatidylinositol-calcium second messenger system. chromatographyonline.com This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and the elevated intracellular calcium is a crucial step for the contraction of smooth muscle cells, such as those in the myometrium. nih.gov

    However, research is uncovering a broader range of cellular and biochemical interactions beyond this primary pathway. Studies on PGF2α signaling via the FP receptor have shown that it can also lead to the phosphorylation of extracellular signal-regulated kinase (ERK1/2). jgtps.comresearchgate.net This activation of the mitogen-activated protein kinase (MAPK) signaling pathway suggests a role for carboprost in regulating cell proliferation and function. jgtps.com For example, in endometrial cells, PGF2α has been shown to stimulate epithelial cell proliferation through this PLC-dependent ERK1/2 pathway. jgtps.com

    Furthermore, FP receptor activation by PGF2α can up-regulate the expression of cyclooxygenase-2 (COX-2), an enzyme critical for prostaglandin synthesis. researchgate.net This suggests a potential positive feedback loop where carboprost could stimulate the production of endogenous prostaglandins (B1171923), amplifying its effects. This interaction points to a role in inflammatory processes, as PGF2α is known to be abundant at sites of inflammation. biomedres.us

    Future research will likely delve deeper into these non-canonical signaling pathways and explore the effects of carboprost in various tissues beyond the uterus, such as the cardiovascular and immune systems, where FP receptors are also expressed. Understanding these broader interactions is crucial for identifying potential new therapeutic applications and for fully comprehending the compound's complete pharmacological profile.

    Table 2: Key Signaling Pathways Activated by FP Receptor Agonists

    Signaling PathwayKey MediatorsPrimary Cellular OutcomePotential Broader Role
    Canonical Gq/PLC Pathway Phospholipase C (PLC), Inositol Trisphosphate (IP3), Intracellular Ca2+. jgtps.comnih.govSmooth muscle contraction. nih.govUterine contraction, vascular tone regulation.
    MAPK/ERK Pathway Extracellular signal-regulated kinase (ERK1/2). jgtps.comresearchgate.netRegulation of gene expression and cell proliferation. jgtps.comTissue growth and remodeling, inflammation. jgtps.combiomedres.us
    COX-2 Upregulation Cyclooxygenase-2 (COX-2) enzyme. researchgate.netIncreased synthesis of prostaglandins. researchgate.netAmplification of inflammatory responses. biomedres.usresearchgate.net

    Development of Novel Analytical Approaches for Impurity Profiling

    Ensuring the purity and stability of carboprost tromethamine is critical for its safety and efficacy. The development of advanced analytical methods for impurity profiling is an ongoing area of research, focusing on the detection, identification, and quantification of process-related impurities and degradation products.

    High-performance liquid chromatography (HPLC) is the cornerstone for the analysis of carboprost and its impurities. jgtps.comnih.gov Key impurities that need to be separated and controlled include stereoisomers, such as the 15-R-epimer, and geometric isomers like the 5-trans-isomer. nih.gov Due to the lack of a strong UV chromophore in the carboprost molecule, derivatization is often employed to enhance detection. nih.gov Forming a UV-absorbing naphthacyl ester, for example, allows for more sensitive detection and better separation of critical isomers compared to non-derivatization methods that rely on refractive index detection. nih.gov

    The development of stability-indicating assay methods (SIAMs) is a major focus. ajprd.comrsc.org These methods are validated to demonstrate that they can accurately measure the active ingredient without interference from degradation products, excipients, or other impurities. rsc.org Forced degradation studies, where the drug substance is exposed to stress conditions like acid, base, oxidation, heat, and light, are essential for developing and validating a robust SIAM. ajprd.com

    Modern analytical approaches are increasingly incorporating mass spectrometry (MS) for more comprehensive impurity profiling. biomedres.us Hyphenated techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), offer superior sensitivity and specificity. researchgate.netnih.gov LC-MS/MS is not only valuable for quantifying the drug and its metabolites in biological samples but also for identifying and structurally elucidating unknown impurities and degradation products formed during synthesis or upon storage. biomedres.usresearchgate.net The development of ultra-performance liquid chromatography (UPLC) methods further enhances separation efficiency and reduces analysis time. biomedres.us Future research will likely focus on refining these hyphenated techniques to establish even lower detection limits and to create more comprehensive impurity profiles, ensuring the highest quality of the final drug product.

    Q & A

    Basic Research Questions

    Q. What key factors should be considered when designing clinical trials to compare Carboprost tromethamine with other uterotonics (e.g., oxytocin) in postpartum hemorrhage (PPH) prevention?

    • Methodological Answer :

    • Randomization and Blinding : Use stratified randomization to balance high-risk factors (e.g., placenta previa, uterine atony) and consider double-blinding where feasible to reduce bias .
    • Outcome Measures : Primary endpoints should include quantified blood loss (e.g., via gravimetric methods) and transfusion rates; secondary endpoints may involve adverse effects (e.g., vomiting, transient fever) .
    • Sample Size Calculation : Power analysis should account for expected effect sizes (e.g., 150–200 mL difference in blood loss) and dropout rates .
    • Statistical Analysis : Use non-parametric tests (e.g., Mann-Whitney U) if data are skewed, and report confidence intervals for clinical significance .

    Q. What methodologies are recommended for assessing the pharmacokinetics (PK) of Carboprost tromethamine in postpartum patients?

    • Methodological Answer :

    • Administration and Sampling : Administer via intramuscular (IM) injection and collect serial blood samples at 15, 30, 60, 120, and 240 minutes post-dose to capture peak plasma concentrations (15–60 minutes) and elimination .
    • Analytical Techniques : Use high-performance liquid chromatography (HPLC) or LC-MS/MS to quantify plasma levels, ensuring validation for sensitivity and specificity .
    • Population PK Modeling : Incorporate covariates like body mass index (BMI) and hepatic/renal function to assess variability in drug exposure .

    Q. How should researchers evaluate the teratogenic potential of Carboprost tromethamine in preclinical studies?

    • Methodological Answer :

    • Animal Models : Conduct dose-response studies in pregnant rodents or rabbits, monitoring fetal malformations and resorption rates .
    • Mechanistic Studies : Assess prostaglandin receptor (FP) expression in embryonic tissues to identify target organs at risk .
    • Ethical Reporting : Adhere to ARRIVE guidelines for transparent reporting of in vivo experiments, including litter size and maternal toxicity data .

    Advanced Research Questions

    Q. How can researchers resolve contradictions between Carboprost tromethamine’s efficacy and adverse effects (e.g., vomiting vs. reduced blood loss) in clinical data?

    • Methodological Answer :

    • Stratified Analysis : Subgroup patients by risk factors (e.g., cesarean section, uterine atony) to identify populations where benefits outweigh risks .
    • Dose Optimization Trials : Test lower doses (e.g., 125 µg IM) or alternative routes (e.g., intrauterine) to minimize side effects while maintaining efficacy .
    • Safety Monitoring Protocols : Implement real-time adverse event tracking with adaptive stopping rules for severe reactions (e.g., bronchospasm) .

    Q. What strategies optimize the combination of Carboprost tromethamine with surgical interventions (e.g., uterine strap suture) for uterine atony-induced PPH?

    • Methodological Answer :

    • Timing and Sequencing : Administer Carboprost tromethamine preoperatively to enhance uterine tone before suture placement .
    • Outcome Integration : Use composite endpoints (e.g., blood loss, coagulation markers like fibrinogen) to assess synergistic effects .
    • Patient Selection : Enroll high-risk cohorts (e.g., placenta previa with prior cesarean) to evaluate context-specific efficacy .

    Q. What experimental frameworks are suitable for studying Carboprost tromethamine’s interaction with ergometrine in dual-therapy regimens?

    • Methodological Answer :

    • Mechanistic Synergy : Design in vitro studies using uterine smooth muscle strips to quantify contractile force augmentation .
    • Clinical Trial Design : Use factorial designs to compare monotherapy vs. combination therapy, adjusting for confounding variables (e.g., gestational age) .
    • Safety Profiling : Monitor for additive side effects (e.g., hypertension from ergometrine) using continuous hemodynamic monitoring .

    Q. How can researchers address variability in Carboprost tromethamine’s efficacy across patient subgroups (e.g., hepatic impairment, asthma)?

    • Methodological Answer :

    • Pharmacogenomic Studies : Analyze polymorphisms in prostaglandin receptors (e.g., FP receptor SNPs) linked to drug response variability .
    • Exclusion Criteria Refinement : Use predictive modeling to identify contraindicated subgroups (e.g., active pulmonary disease) early in trial design .
    • Real-World Evidence (RWE) : Leverage hospital registries to assess off-label use outcomes in excluded populations .

    Methodological Frameworks

    Q. What frameworks (e.g., PICO, FINER) are recommended for formulating research questions on Carboprost tromethamine?

    • Methodological Answer :

    • PICO Framework : Define Population (e.g., high-risk cesarean patients), Intervention (Carboprost tromethamine 250 µg IM), Comparison (oxytocin 10 IU), and Outcomes (blood loss, ICU admission) .
    • FINER Criteria : Ensure questions are Feasible (e.g., hospital access), Novel (e.g., combination therapies), and Relevant to clinical guidelines .
    • Ethical Alignment : Align with CONSORT guidelines for randomized trials and obtain IRB approval for vulnerable populations (e.g., pregnant patients) .

    Synthesis and Characterization

    Q. What advanced techniques are used to resolve stereoisomers during Carboprost tromethamine synthesis?

    • Methodological Answer :

    • Chiral Chromatography : Employ gravity silica gel chromatography with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to separate methyl ester isomers .
    • Salt Formation : Use tromethamine as a counterion to stabilize the desired (15S)-15-methyl isomer, confirmed via X-ray crystallography .
    • Purity Validation : Characterize final products using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.